(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines multiple functional groups, making it a candidate for various biological applications. Its molecular formula is and it has a molecular weight of approximately 425.5 g/mol.
The compound is classified under the category of acrylamides and thiophene derivatives, which are known for their diverse biological activities. It is commonly used in research settings for its potential therapeutic properties, particularly in cancer treatment and other diseases. The compound is available from various chemical suppliers, indicating its relevance in scientific research.
The synthesis of (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves several key steps:
The molecular structure of the compound can be described as follows:
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
.(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been involved in various chemical reactions:
The mechanism of action for (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate primarily involves its interaction with cellular pathways related to apoptosis and cell cycle regulation:
The physical and chemical properties of (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate include:
The applications of (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate extend across various fields:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8